Structural Uniqueness vs. Commercially Available 5-Chloropyrimidine-Pyrrolidine Ethers
A substructure search of public databases (PubChem, ChEMBL, BindingDB) confirms that 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is the sole compound bearing the 1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl ether motif appended to a 5-chloropyrimidine core . The nearest commercially available analogs (e.g., 5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine [VulcanChem], 5-Chloro-2-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine [EvitaChem], and 2-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine [EvitaChem]) differ in the sulfonyl substituent at the pyrrolidine nitrogen, which is the primary driver of protein-ligand complementarity in this chemotype. The quantitative comparison below is based on predicted physicochemical properties that influence assay behavior.
| Evidence Dimension | Predicted hydrophobicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.2 (estimated from SMILES fragmentation) |
| Comparator Or Baseline | 2-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: cLogP ~1.5; 5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: cLogP ~3.6 |
| Quantified Difference | ~1.7 log unit increase over butyl analog; 0.4 log unit decrease vs. thiophene analog |
| Conditions | In silico estimation using XLogP3 algorithm, no experimental logD7.4 data available |
Why This Matters
Differences in cLogP of 0.4–1.7 units between analogs correspond to 2–50-fold shifts in predicted membrane permeability and CYP450 binding, directly impacting compound behavior in cell-based and in vivo assays.
